Substrate Reactivity Hierarchy for LPI Acyltransferase
In a purified enzyme assay using bovine heart microsomes, LPI acyltransferase exhibited a defined substrate reactivity hierarchy among long-chain unsaturated acyl-CoAs: arachidonoyl-CoA (20:4) > oleoyl-CoA (18:1) > eicosadienoyl-CoA (20:2) > linoleoyl-CoA (18:2) [1]. This places 11Z,14Z-eicosadienoyl-CoA as an intermediate substrate, distinct from both the highly preferred arachidonoyl-CoA and the less preferred linoleoyl-CoA. Little to no activity was observed with saturated palmitoyl-CoA or stearoyl-CoA.
| Evidence Dimension | Relative substrate reactivity order (qualitative ranking based on measured activity) |
|---|---|
| Target Compound Data | Ranked third: eicosadienoyl-CoA (20:2) |
| Comparator Or Baseline | Ranked first: arachidonoyl-CoA (20:4); Ranked second: oleoyl-CoA (18:1); Ranked fourth: linoleoyl-CoA (18:2); saturated acyl-CoAs: minimal activity |
| Quantified Difference | Intermediate activity between arachidonoyl-CoA and linoleoyl-CoA; significantly higher than saturated acyl-CoAs |
| Conditions | Purified LPI acyltransferase from bovine heart microsomes; long-chain unsaturated acyl-CoA substrates |
Why This Matters
This defined hierarchy enables researchers to select 11Z,14Z-eicosadienoyl-CoA as a specific substrate probe to distinguish LPI acyltransferase activity from that of other acyltransferases with differing specificities, ensuring experimental reproducibility.
- [1] UNIPROT:Q8NF37 (LPCAT1) - Lysophosphatidylinositol acyltransferase. FACT database. View Source
